Diisooctylthiophosphinic acid

Descripción

Propiedades

IUPAC Name |

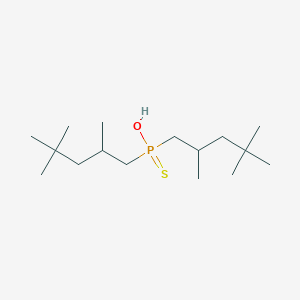

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYLHALFMPOMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888952 | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132767-86-3 | |

| Record name | Cyanex 302 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132767-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132767863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisooctylthiophosphinic Acid: Synthesis, Properties, and Applications

Introduction

Diisooctylthiophosphinic acid, scientifically known as bis(2,4,4-trimethylpentyl)phosphinothioic acid, is a specialized organophosphorus compound with significant industrial importance. Commercially recognized under trade names such as Cyanex 302, it is a key player in the field of solvent extraction, particularly for the separation of metal ions.[1][2] The substitution of a sulfur atom for an oxygen atom in the phosphinic acid structure imparts unique properties to the molecule, most notably its ability to extract metals from highly acidic solutions.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of diisooctylthiophosphinic acid, tailored for researchers, scientists, and professionals in drug development and related fields.

Part 1: Synthesis of Diisooctylthiophosphinic Acid

The synthesis of diisooctylthiophosphinic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the reaction of a phosphine source with an olefin, followed by sulfurization.

Core Synthesis Pathway: Radical-Mediated Phosphinylation followed by Thionation

The most prevalent industrial synthesis of the precursor, diisooctylphosphinic acid, involves a radical-mediated reaction between sodium hypophosphite and an olefin, typically diisobutylene (an isomer mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[3][4][5] This is followed by a thionation step to yield the final product.

Rationale for Method Selection: This approach is favored due to the ready availability and relatively low cost of the starting materials. The use of a radical initiator allows the reaction to proceed under manageable temperature and pressure conditions.[5]

Detailed Experimental Protocol: Synthesis of Diisooctylphosphinic Acid

-

Reaction Setup: A suitable pressure vessel is charged with sodium hypophosphite, acetic acid (as a solvent), and diisobutylene.[3]

-

Initiation: A radical initiator, such as tert-butyl peroxide or azobisisobutyronitrile (AIBN), is introduced to the mixture.[3][5]

-

Reaction Execution: The mixture is heated to approximately 135°C for an extended period, often around 30 hours. Additional initiator is typically added periodically to maintain the reaction rate.[3]

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and water is added to induce phase separation.

-

The organic phase, containing the desired product and by-products, is separated.

-

The organic phase is then washed with a sodium hydroxide solution to remove acidic impurities.[3]

-

Subsequently, the organic phase is acidified with a strong acid like sulfuric acid.[3]

-

Finally, the product is isolated by removing volatile components under vacuum.[3]

-

Causality in Experimental Choices: The use of acetic acid as a solvent is crucial as it facilitates the dissolution of sodium hypophosphite.[5] The periodic addition of the radical initiator is necessary to compensate for its thermal decomposition over the long reaction time, ensuring a consistent supply of radicals to drive the reaction to completion.[3]

Thionation: Conversion to Diisooctylthiophosphinic Acid

The conversion of the phosphinic acid to the thiophosphinic acid is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation.[6][7]

Mechanism of Thionation with Lawesson's Reagent: Lawesson's reagent facilitates the replacement of the oxygen atom of the P=O bond with a sulfur atom. The reaction proceeds through a four-membered ring intermediate, a thiaoxaphosphetane.[7] The driving force for this reaction is the formation of a thermodynamically stable P=O bond in the by-product.[7]

Illustrative Synthesis Workflow

Caption: A schematic representation of the two-step synthesis of diisooctylthiophosphinic acid.

Part 2: Physicochemical Properties

The unique chemical structure of diisooctylthiophosphinic acid dictates its physical and chemical properties, which are fundamental to its applications. It is a hygroscopic liquid, appearing as a pale yellow to pale green oil.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₅OPS | |

| Molecular Weight | 306.49 g/mol | |

| Appearance | Pale yellow to pale green oil | |

| Density | 0.93 g/mL at 20 °C | |

| Boiling Point | 361.0 ± 25.0 °C (Predicted) | |

| Flash Point | 96 °C | |

| pKa | 4.45 ± 0.10 (Predicted) | |

| Refractive Index | n20/D 1.48 | |

| Water Solubility | Very low | [8] |

| Solubility in Organic Solvents | Soluble in chloroform and methanol (slightly) |

Key Insights into Properties:

-

Acidity (pKa): The pKa value indicates that it is a moderately strong acid among organophosphorus extractants. This acidity is crucial for its ability to extract metal ions at low pH.[2] The replacement of an oxygen atom with a less electronegative sulfur atom increases the acidity compared to its phosphinic acid analogue (diisooctylphosphinic acid, pKa ~3.26).[8]

-

Solubility: Its lipophilic nature, due to the long isooctyl chains, ensures its high solubility in organic diluents used in solvent extraction processes and very low solubility in aqueous phases. This differential solubility is the cornerstone of its application in separating metal ions from aqueous solutions.

Part 3: Applications in Solvent Extraction

The primary application of diisooctylthiophosphinic acid is as a highly selective extractant in hydrometallurgy for the separation and purification of metals.[2]

Mechanism of Metal Extraction

Diisooctylthiophosphinic acid functions as a chelating agent, forming stable complexes with metal ions. The extraction process is based on a cation exchange mechanism, where the proton of the thiophosphinic acid is exchanged for a metal ion.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

Where:

-

Mⁿ⁺ is the metal ion in the aqueous phase.

-

HA represents the diisooctylthiophosphinic acid molecule in the organic phase.

-

MAₙ is the metal-extractant complex in the organic phase.

The position of this equilibrium is highly dependent on the pH of the aqueous phase. By controlling the pH, selective extraction of different metals can be achieved.[2]

Visualizing the Metal Extraction Process

Sources

- 1. Diisooctylthiophosphinic acid | 132767-86-3 [chemicalbook.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. DIISOOCTYLPHOSPHINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Buy Diisooctylphosphinic acid (EVT-391406) | 27661-42-3 [evitachem.com]

- 5. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. DIISOOCTYLPHOSPHINIC ACID | 83411-71-6 [chemicalbook.com]

"diisooctylthiophosphinic acid structure and mechanism"

An In-Depth Technical Guide to Diisooctylthiophosphinic Acid: Structure, Properties, and Mechanistic Insights into Metal Extraction

Executive Summary

Diisooctylthiophosphinic acid, a key organophosphorus compound, has carved a significant niche in hydrometallurgy, particularly for the selective recovery of valuable metals. Known commercially as the active component in extractants like Cyanex® 302, its unique molecular structure, featuring a thiophosphoryl group, imparts distinct chemical properties that enable highly efficient separations, most notably between cobalt and nickel. This guide provides a comprehensive examination of its structure, physicochemical properties, and the underlying mechanisms governing its function as a metal extractant. We will delve into the principles of cation exchange, the influence of pH and other systemic variables, and the structural characteristics that dictate its selectivity. Furthermore, this document presents a detailed experimental protocol for a typical metal extraction workflow, offering both theoretical understanding and practical application for researchers and process chemists in mineral processing and recycling industries.

The Landscape of Organophosphorus Extractants

Organophosphorus compounds are a cornerstone of modern solvent extraction technology, prized for their ability to form stable complexes with a wide array of metal ions.[1] This class of reagents is broadly categorized into acidic and neutral extractants. Acidic extractants, such as diisooctylthiophosphinic acid, function via a cation exchange mechanism, where a proton on the extractant molecule is exchanged for a metal ion.[1][2]

The family of acidic organophosphorus extractants includes:

-

Organophosphoric acids (e.g., Di(2-ethylhexyl)phosphoric acid, D2EHPA)

-

Organophosphonic acids (e.g., PC88A)

-

Organophosphinic acids (e.g., Cyanex® 272)

-

Thio-organophosphinic acids (e.g., Cyanex® 302 and Cyanex® 301)

The substitution of oxygen atoms with sulfur in the phosphinic acid functional group—moving from Cyanex® 272 (no sulfur) to Cyanex® 302 (one sulfur) and Cyanex® 301 (two sulfurs)—profoundly alters the extractant's properties.[3][4] This substitution increases the acidity of the molecule and modifies its affinity for different metals, a concept governed by Pearson's Hard and Soft Acid-Base (HSAB) theory.[1] The presence of the "softer" sulfur atom enhances selectivity for "softer" Lewis acid metals, enabling separations that are challenging with oxygen-only analogues.[1][3]

Diisooctylthiophosphinic Acid: A Detailed Profile

Nomenclature and Identification

-

IUPAC Name: Bis(2,4,4-trimethylpentyl)phosphinothioic acid[5]

-

Common Synonyms: Diisooctylthiophosphinic acid, Cyanex® 302[5][6]

Molecular Structure and Physicochemical Properties

The structure of diisooctylthiophosphinic acid is characterized by a central phosphorus atom bonded to one sulfur atom (via a double bond), one oxygen atom (via a single bond to a hydroxyl group), and two branched isooctyl groups (specifically, 2,4,4-trimethylpentyl groups).[5] These long, branched alkyl chains are critical for ensuring high solubility in organic diluents (like kerosene) and minimizing solubility in the aqueous phase, which is essential for an effective solvent extraction process.[3]

Caption: Generalized structure of Diisooctylthiophosphinic Acid.

The physicochemical properties of diisooctylthiophosphinic acid are summarized in the table below. For context, properties of its close analogues, Cyanex® 272 and Cyanex® 301, are also included.

| Property | Diisooctylphosphinic Acid (Cyanex® 272) | Diisooctylthiophosphinic Acid (Cyanex® 302) | Diisooctyldithiophosphinic Acid (Cyanex® 301) |

| Functional Group | P(O)OH | P(S)OH | P(S)SH |

| Molecular Weight | 290.42 g/mol [10] | 306.49 g/mol [9] | 322.55 g/mol |

| Appearance | Colorless to pale yellow liquid[5] | Yellow mobile liquid[11] | Dark liquid |

| Density (at 20-24°C) | ~0.92 g/mL | ~0.93 g/mL[7][11] | ~0.95 g/mL |

| Aqueous Solubility (25°C) | 4.58 x 10⁻⁵ mol/L[3] | 5.41 x 10⁻⁵ mol/L[3] | 28.4 x 10⁻⁵ mol/L[3] |

| Acidity (pKa) | 6.37 | 2.57 | 2.44 |

Data compiled from multiple sources.[3][7][9][10][11]

The Mechanism of Metal Extraction

The primary mechanism through which diisooctylthiophosphinic acid extracts metals is cation exchange.[1][2] This process is highly dependent on the pH of the aqueous phase, as the availability of protons dictates the equilibrium of the extraction reaction.

The Cation Exchange Mechanism

The extraction can be represented by the following general equilibrium reaction, where (org) denotes the organic phase and (aq) denotes the aqueous phase:

Mⁿ⁺(aq) + n(HL)(org) ⇌ MLₙ(org) + nH⁺(aq)

Here, Mⁿ⁺ is the metal ion with charge n+ , and HL represents the diisooctylthiophosphinic acid extractant.

The process unfolds in several conceptual steps:

-

Deprotonation: At the aqueous-organic interface, the acidic proton (H⁺) of the hydroxyl group on the extractant molecule dissociates. The efficiency of this step is directly related to the extractant's pKa and the pH of the aqueous solution.[4][12]

-

Complexation: The resulting anionic extractant (L⁻) chelates the metal ion (Mⁿ⁺), forming a neutral metal-extractant complex (MLₙ).

-

Phase Transfer: This neutral complex is hydrophobic due to the long alkyl chains and preferentially dissolves into the organic phase, thus removing the metal from the aqueous solution.[5]

Caption: Cation exchange mechanism at the aqueous-organic interface.

Role of the Thio-Substituent: The HSAB Principle

The replacement of an oxygen atom with a sulfur atom in the phosphinic acid functional group is a critical structural modification.[3] According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

-

Oxygen is a hard base.

-

Sulfur is a softer, more polarizable base.[1]

Metal ions like Co(II) and Ni(II) are borderline Lewis acids. However, subtle differences in their character influence their interaction with the hard oxygen and softer sulfur donor atoms. The presence of sulfur in Cyanex® 302 makes it a softer extractant compared to Cyanex® 272, leading to differentiated stability of the formed metal complexes and providing the basis for their separation.[3] This structural change also significantly increases the acidity (lowers the pKa) of the extractant, allowing for metal extraction from more acidic solutions compared to its non-thio analogue.[4][13]

Key Influencing Factors

The success of a solvent extraction process is not solely dependent on the extractant's structure but also on carefully controlled experimental conditions.

-

pH: As dictated by the law of mass action for the extraction equilibrium, the pH of the aqueous phase is the most critical parameter.[12] Increasing the pH (removing H⁺) shifts the equilibrium to the right, favoring the formation of the metal complex and enhancing extraction. Conversely, decreasing the pH by adding a strong acid can be used to reverse the process and strip the metal from the loaded organic phase.[4]

-

Diluent: The organic extractant is typically dissolved in a non-polar organic diluent (e.g., kerosene, dodecane). The choice of diluent can affect the solvation of the extractant and the metal complex, influencing extraction kinetics and phase separation characteristics.[14]

-

Temperature: Temperature can affect extraction equilibria, reaction kinetics, and the physical properties (viscosity, density) of the phases. The effect is system-dependent and must be optimized for specific applications.[3]

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of dialkylphosphinic acids, the precursors to their thio-derivatives, is typically achieved through a radical-mediated reaction. One common industrial method involves the reaction of sodium hypophosphite with an olefin, such as diisobutylene (2,4,4-trimethylpentene), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide.[10][15][16]

The subsequent conversion to the monothio-phosphinic acid (Cyanex® 302) or dithio-phosphinic acid (Cyanex® 301) involves controlled reactions with a sulfurating agent to replace one or both oxygen atoms on the phosphorus with sulfur.[3]

Chemical Stability and Impurities

Commercial extractants are often mixtures containing a primary active component alongside related impurities. For instance, commercial Cyanex® 301 has been found to contain bis(2,4,4-trimethylpentyl)monothiophosphinic acid (the main component of Cyanex 302) and other species.[17] Recent studies have investigated synthesized batches of dithiophosphinic acid, evaluating the influence of impurities like monothiophosphinic acid on extraction performance.[13] While these impurities can sometimes have antagonistic or synergistic effects, synthesized mixtures have proven to be viable alternatives to commercial products, sometimes offering benefits such as improved stability against third-phase formation.[13][18]

Experimental Protocol: Selective Extraction of Cobalt(II)

This section provides a generalized, self-validating protocol for assessing the extraction of Co(II) from an aqueous solution using diisooctylthiophosphinic acid. The self-validating nature comes from the mass balance calculation: the amount of metal removed from the aqueous phase should equal the amount transferred to the organic phase.

Objective

To determine the extraction efficiency of Co(II) from a synthetic aqueous solution using diisooctylthiophosphinic acid dissolved in an organic diluent as a function of aqueous phase pH.

Materials and Equipment

-

Aqueous Phase: Stock solution of CoSO₄ (e.g., 10 g/L Co²⁺).

-

Organic Phase: 0.5 M Diisooctylthiophosphinic acid in dodecane.

-

pH adjustment: Dilute H₂SO₄ and NaOH solutions.

-

Equipment: pH meter, separatory funnels, mechanical shaker, centrifuge (optional), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for metal analysis.

Caption: Workflow for a laboratory-scale solvent extraction experiment.

Step-by-Step Methodology

-

Preparation of Phases:

-

Prepare 1 L of a synthetic aqueous feed solution containing 2 g/L of Co(II) from CoSO₄·7H₂O.

-

Prepare 1 L of the organic phase by dissolving the required mass of diisooctylthiophosphinic acid in dodecane to achieve a 0.5 M concentration.

-

-

Extraction Procedure:

-

Add 50 mL of the aqueous feed solution to five separate 125 mL separatory funnels.

-

Adjust the pH of the aqueous solution in each funnel to a different target value (e.g., 3.0, 3.5, 4.0, 4.5, 5.0) using dilute H₂SO₄ or NaOH. Record the initial pH.

-

Add 50 mL of the organic phase to each separatory funnel, establishing a 1:1 phase ratio.

-

Securely stopper the funnels and place them on a mechanical shaker. Shake for 30 minutes to ensure equilibrium is reached.

-

Remove the funnels from the shaker and allow them to stand for 15 minutes for the aqueous and organic layers to separate completely.

-

Carefully drain the lower aqueous layer (the raffinate) from each funnel into a clean, labeled beaker. Measure and record the final equilibrium pH of the raffinate.

-

-

Analysis and Data Interpretation:

-

Take a sample from each raffinate and from the initial aqueous feed solution.

-

Analyze the cobalt concentration in all samples using ICP-OES or AAS.

-

Calculate the percentage of cobalt extracted at each pH point using the formula:

-

%E = ( (Cᵢ - Cₑ) / Cᵢ ) * 100

-

Where Cᵢ is the initial cobalt concentration in the aqueous phase and Cₑ is the equilibrium cobalt concentration in the raffinate.

-

-

Plot the % Extraction versus the equilibrium pH to generate an extraction isotherm, which visually demonstrates the pH dependency of the extraction.

-

Applications in Hydrometallurgy and Beyond

The unique properties of diisooctylthiophosphinic acid and its analogues make them indispensable in several high-value industrial applications.

-

Cobalt/Nickel Separation: This is a classic and challenging separation in hydrometallurgy due to the similar chemical properties of the two metals.[19][20] Extractants like Cyanex® 272, 302, and 301 have enabled the development of efficient processes for producing high-purity cobalt, a critical component in batteries and superalloys.[19][21][22]

-

Battery Recycling: With the growth of the electric vehicle market, recycling spent lithium-ion batteries is crucial for recovering valuable metals like cobalt, nickel, and manganese.[19] Solvent extraction using organophosphorus reagents is a key unit operation in many battery recycling flowsheets.[19]

-

Recovery of Other Metals: These extractants are also effective for the recovery of other metals. For example, Cyanex® 301 was originally developed for the selective extraction of zinc.[20] They have also been studied for the recovery of molybdenum, rare earth elements, and platinum group metals.[3][23]

Conclusion

Diisooctylthiophosphinic acid is a powerful and selective reagent in the field of solvent extraction. Its efficacy is rooted in a well-defined molecular structure that combines hydrophobic alkyl chains with a highly acidic thiophosphinic functional group. The mechanism of action, primarily cation exchange, is finely tunable through the control of aqueous phase pH, allowing for precise separations of chemically similar metals. The insights into its structure-property relationships, particularly the role of the sulfur substituent as explained by the HSAB principle, provide a clear rationale for its selection in complex hydrometallurgical processes. For professionals in drug development, understanding these chelation and interaction principles can inform the design of metal-scavenging agents or targeted delivery systems. As the demand for high-purity metals for advanced technologies continues to grow, the role of sophisticated extractants like diisooctylthiophosphinic acid will become ever more critical.

References

-

Burger, L. L. (1963). THE NEUTRAL ORGANOPHOSPHORUS COMPOUNDS AS EXTRACTANTS. Nuclear Science and Engineering, 16. Available at: [Link]

-

El-Nasser, A., et al. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanex-301. PubChem Compound Database. Available at: [Link]

-

Burger, L. L. (2017). The Neutral Organophosphorus Compounds as Extractants. Taylor & Francis Online. Available at: [Link]

-

Zhang, Y., et al. (2022). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. ResearchGate. Available at: [Link]

-

Noah, N. F. M., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Structure and properties of Cyanex 272, Cyanex 302 and Cyanex 301 at 24... Available at: [Link]

-

Evident™. (n.d.). Expert Insights: Using Diisooctylphosphinic Acid for Metal Recovery. Available at: [Link]

-

OUCI. (n.d.). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Available at: [Link]

-

Fortuny, A., et al. (2002). COMPOSITION OF CYANEX 301 BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. Solvent Extraction and Ion Exchange, 20(1). Available at: [Link]

-

Adekola, F. A., et al. (2011). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace. Available at: [Link]

-

Rickelton, W. A., et al. (1990). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. ScienceDirect. Available at: [Link]

-

Theorem Chemical. (n.d.). Diisooctylthiophosphinic acid CAS 132767-86-3. Available at: [Link]

-

Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. Available at: [Link]

-

Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PubMed. Available at: [Link]

-

Reddy, M. L. P., et al. (1998). Thiophosphinic acids as selective extractants for molybdenum recovery from a low grade ore and spent catalysts. ResearchGate. Available at: [Link]

-

Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. Available at: [Link]

-

Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. Available at: [Link]

-

Flett, D. S. (2005). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.

-

Flett, D. S. (2005). Solvent Extraction in Hydrometallurgy The Role of Organophosphorus Extractants. Scribd. Available at: [Link]

-

Smith, E. L., et al. (2019). Review on Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents. MDPI. Available at: [Link]

-

Keglevich, G., et al. (2019). Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. Available at: [Link]

-

Sole, K. C., & Cole, P. M. (2016). Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. ResearchGate. Available at: [Link]

-

Eriksson, J. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. Available at: [Link]

-

Makitra, R. G., et al. (1994). Solvent effect on extraction of Th{sup 4+} by di-(2-ethylhexyl)phosphoric acid. OSTI.GOV. Available at: [Link]

-

ResearchGate. (n.d.). 5 Solvent Extraction in the Hydrometallurgical Processing and Purification of Metals. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. CAS 132767-86-3: Diisooctylthiophosphinic acid [cymitquimica.com]

- 6. Diisooctylthiophosphinic acid | 132767-86-3 [chemicalbook.com]

- 7. Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. DIISOOCTYLPHOSPHINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Diisooctylthiophosphinic acid CAS 132767-86-3 Bis(2,4,4-trimethylpentyl)monothiophosphinic acid | Theorem Chemical [m.theoremchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Buy Diisooctylphosphinic acid (EVT-391406) | 27661-42-3 [evitachem.com]

- 16. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

"CAS number for diisooctylthiophosphinic acid"

An In-Depth Technical Guide to Diisooctylthiophosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diisooctylthiophosphinic acid, a significant organophosphorus compound primarily utilized as a highly effective extractant in hydrometallurgy and analytical chemistry. This document details its fundamental chemical identity, including its definitive CAS number, physicochemical properties, and structural characteristics. We delve into the mechanistic principles behind its function as a chelating agent for transition metals, outline its key applications with an exemplary experimental protocol, and provide essential safety and handling information. The guide is structured to offer field-proven insights, ensuring technical accuracy and practical utility for professionals in research and development.

Introduction

Diisooctylthiophosphinic acid, also known by its synonym Bis(2,4,4-trimethylpentyl)monothiophosphinic acid, is a specialized organophosphorus compound with significant industrial and analytical relevance.[1][2] As a strong acidic extractant, its molecular structure is uniquely tailored for the selective chelation of metal ions, particularly transition metals.[1][3] This property makes it an invaluable tool in the field of solvent extraction, a process critical for the purification and separation of metals in hydrometallurgical circuits.[4][5] Its utility also extends to analytical sciences, where it serves as a chelating agent for the determination of trace metals in various matrices.[3] This guide aims to consolidate the technical information available for this compound, providing a foundational resource for its effective and safe application.

Chemical Identification and Properties

Accurate identification is paramount in scientific research. The Chemical Abstracts Service (CAS) has assigned a unique registry number to diisooctylthiophosphinic acid, which serves as its universal identifier.

Core Identification

| Identifier | Value | Source(s) |

| CAS Number | 132767-86-3 | [6][][8][9] |

| IUPAC Name | hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | [] |

| Synonyms | Bis(2,4,4-trimethylpentyl)thiophosphinic acid, Bis(2,4,4-trimethylpentyl)monothiophosphinic acid | [1][2][8] |

| Molecular Formula | C₁₆H₃₅OPS | [6][8] |

| Molecular Weight | 306.49 g/mol | [6][8] |

| InChI Key | KUYLHALFMPOMKK-UHFFFAOYSA-N | [] |

Physicochemical Properties

The compound is typically supplied as a technical-grade liquid, which is hygroscopic in nature.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.93 g/mL at 20 °C | [6][] |

| Refractive Index | n20/D 1.48 | |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Solubility | High solubility in organic solvents; 15.1 mg/L in water | [1][2] |

Mechanism of Action: Metal Chelation

The efficacy of diisooctylthiophosphinic acid as an extractant stems from its ability to act as a strong chelating agent. The thiophosphinic acid functional group (-P(S)OH) contains an acidic proton. In a solvent extraction system, this proton is exchanged for a metal ion (Mⁿ⁺), leading to the formation of a neutral, organometallic complex.

The general equilibrium for the extraction can be represented as:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

Where:

-

Mⁿ⁺ is the metal ion in the aqueous (aq) phase.

-

HA represents the diisooctylthiophosphinic acid extractant in the organic (org) phase.

-

MAₙ is the neutral metal-extractant complex that is soluble in the organic phase.

-

H⁺ is the proton released into the aqueous phase.

This equilibrium is pH-dependent. By controlling the pH of the aqueous phase, selective extraction of different metals can be achieved. The bulky, hydrophobic diisooctyl groups ensure that the resulting metal complex has high solubility in the organic carrier solvent (e.g., kerosene) and negligible solubility in the aqueous phase, thus facilitating efficient phase separation.

Caption: Mechanism of metal extraction via chelation at the phase interface.

Key Applications and Methodologies

Diisooctylthiophosphinic acid is a versatile reagent with applications centered on its metal-chelating properties.

Hydrometallurgy

The primary industrial application is in the solvent extraction of transition metals. It has been investigated as a functional alternative to commercial extractants like Cyanex® 301 for the separation of cobalt (Co) and nickel (Ni) from sulfate and methanesulfonate media.[4][5] Its ability to form stable complexes allows for the purification of these valuable metals from leach solutions.[4][5]

Analytical Chemistry

In the laboratory, it serves as a critical reagent for sample preparation and analysis:

-

Trace Metal Analysis: It is used as a chelating agent for supercritical fluid extraction (SFE) of heavy metals like mercury, cadmium, and lead from sediment samples prior to analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

-

Colorimetric Determination: It is a suitable component for kits designed for the colorimetric determination of airborne lead.[3]

Exemplary Protocol: Solvent Extraction of a Divalent Metal Ion

This protocol describes a general procedure for evaluating the extraction efficiency of diisooctylthiophosphinic acid.

Objective: To determine the distribution ratio of a metal ion (e.g., Ni²⁺) between an aqueous phase and an organic phase containing diisooctylthiophosphinic acid.

Materials:

-

Stock solution of the metal salt (e.g., NiSO₄) of known concentration.

-

Diisooctylthiophosphinic acid.

-

Organic diluent (e.g., hexane, kerosene).

-

pH buffer solutions or dilute H₂SO₄ and NaOH for pH adjustment.

-

Separatory funnels.

-

pH meter.

-

Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES).

Procedure:

-

Organic Phase Preparation: Prepare a solution of diisooctylthiophosphinic acid in the organic diluent at a desired concentration (e.g., 0.1 M).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion at a known concentration (e.g., 1 g/L Ni²⁺). Adjust the pH to the desired starting value (e.g., pH 4.0) using dilute acid or base.

-

Extraction: a. Add equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases to a separatory funnel. b. Shake the funnel vigorously for a set time (e.g., 15 minutes) to ensure the system reaches equilibrium. c. Allow the phases to separate completely. A clear interface should be visible.

-

Phase Separation: a. Carefully drain the lower (typically aqueous) phase into a clean beaker. b. Measure and record the final equilibrium pH of the aqueous phase.

-

Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique. b. The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

-

Calculation: a. Calculate the Distribution Ratio (D): D = [M]org / [M]aq b. Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100

-

Repeat: Repeat the experiment at different pH values to determine the effect of acidity on extraction efficiency.

Caption: Standard workflow for a laboratory solvent extraction experiment.

Safety, Handling, and Storage

Diisooctylthiophosphinic acid is a corrosive substance and requires careful handling to ensure personnel safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[10]

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[11]

-

Respiratory Protection: If vapors or mists are generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

-

Storage

-

Store in a cool, dry place away from incompatible materials.

-

Keep containers tightly closed.

-

The material falls under Storage Class 8A for combustible, corrosive hazardous materials.

Conclusion

Diisooctylthiophosphinic acid, identified by CAS number 132767-86-3 , is a potent and highly functional organophosphorus extractant. Its unique chemical structure enables efficient chelation and extraction of transition metals, making it indispensable in hydrometallurgical processing and specialized analytical applications. A thorough understanding of its properties, mechanism of action, and safety protocols is essential for its effective and responsible use in both industrial and research settings.

References

- Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/382241]

- Diisooctylthiophosphinic acid | 132767-86-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5502600.htm]

- CAS 132767-86-3 Diisooctylthiophosphinic acid - BOC Sciences. [URL: https://www.bocsci.com/diisooctylthiophosphinic-acid-cas-132767-86-3-item-4713780.html]

- Diisooctylthiophosphinic acid | CAS 132767-86-3 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/diisooctylthiophosphinic-acid-132767-86-3]

- Diisooctylthiophosphinic acid | 132767-86-3 - ChemicalBook (Japanese). [URL: https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5502600.htm]

- CAS 132767-86-3: Diisooctylthiophosphinic acid - CymitQuimica. [URL: https://www.cymitquimica.com/diisooctylthiophosphinic-acid-132767-86-3]

- Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Sigma-Aldrich (Properties). [URL: https://www.sigmaaldrich.

- Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Sigma-Aldrich (Applications). [URL: https://www.sigmaaldrich.

- DIISOOCTYLPHOSPHINIC ACID synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- Diisooctylphosphinic acid: sc-234700 - Santa Cruz Biotechnology (Safety Data).

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/aldrich/43153]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D5602_EN_EU.pdf]

- SAFETY DATA SHEET - Chem Service. [URL: https://www.chemservice.com/media/msds/N-14116-1ML.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384540050]

- Diisooctylthiophosphinic acid CAS 132767-86-3 - Theorem Chemical. [URL: https://www.theoremchem.com/product/diisooctylthiophosphinic-acid-cas-132767-86-3/]

- Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840019/]

- Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. CAS 132767-86-3: Diisooctylthiophosphinic acid [cymitquimica.com]

- 2. Diisooctylthiophosphinic acid CAS 132767-86-3 Bis(2,4,4-trimethylpentyl)monothiophosphinic acid | Theorem Chemical [m.theoremchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diisooctylthiophosphinic acid | 132767-86-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Diisooctylthiophosphinic acid | 132767-86-3 [m.chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. cdn.chemservice.com [cdn.chemservice.com]

A Researcher's Comprehensive Guide to the Safe Handling of Diisooctylthiophosphinic Acid

Introduction: Understanding the Molecule and Its Mandate for Caution

Diisooctylthiophosphinic acid, also known as Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a specialized organophosphorus compound with significant utility in scientific research, particularly as a highly effective complexing agent for the extraction of transition metals.[1] Its applications are noted in advanced analytical techniques, such as in the colorimetric determination of airborne lead and as a chelating agent for supercritical fluid extraction (SFE) of heavy metals from environmental samples.[1] While its role in advancing metallurgical and environmental analysis is invaluable, the inherent chemical properties of diisooctylthiophosphinic acid demand a rigorous and informed approach to its handling and use. Its corrosive nature and potential health effects necessitate more than just procedural compliance; they require a foundational understanding of the risks involved.

This guide is designed for the professional researcher and scientist. It moves beyond basic safety data sheets to provide a framework of self-validating protocols and in-depth explanations. Our objective is to empower laboratory personnel with the expertise to not only handle this reagent safely but to understand the causality behind each precaution, fostering a proactive culture of safety and scientific integrity.

Part 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. The primary hazard associated with diisooctylthiophosphinic acid is its corrosivity.

Globally Harmonized System (GHS) Classification

The GHS provides a universal standard for hazard communication. Diisooctylthiophosphinic acid is classified as follows:

| GHS Classification Element | Description | Source(s) |

| Pictogram | ||

| Signal Word | Danger | |

| Hazard Class | Skin Corrosion, Category 1B | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

This classification underscores the critical risk of severe tissue damage upon contact. The causality stems from the compound's acidic nature combined with its organophosphorus structure, which can lead to rapid hydrolysis and destruction of skin and eye tissue.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a chemical is fundamental to predicting its behavior in the laboratory environment and handling it safely.

| Property | Value | Safety Implication & Causality | Source(s) |

| Chemical Formula | C₁₆H₃₅OPS | The presence of phosphorus and sulfur can lead to the formation of hazardous decomposition products (e.g., oxides of phosphorus and sulfur) in a fire. | [2] |

| Molecular Weight | 306.49 g/mol | Influences diffusion rates and stoichiometric calculations for solution preparation. | [2] |

| Appearance | Hygroscopic liquid | As a hygroscopic liquid, it can absorb moisture from the air, which may alter its concentration and reactivity over time. This necessitates storage in tightly sealed containers. | [1] |

| Density | 0.93 g/mL at 20 °C | Being less dense than water, it will float, which is a consideration for spill cleanup on aqueous surfaces. | [1][] |

| Flash Point | 96 °C (204.8 °F) - closed cup | Classified as a combustible liquid. While not highly flammable, it can ignite if heated to its flash point, requiring avoidance of open flames and ignition sources. |

Toxicological Profile: The Corrosive Threat

While specific LD50 data for diisooctylthiophosphinic acid is not consistently available in public databases, the GHS classification of Skin Corrosion 1B is based on evidence indicating that it causes irreversible tissue damage upon contact.[4]

-

Dermal (Skin) Contact: Direct contact will cause severe burns, redness, pain, and potentially deep, slow-healing wounds. The chemical's structure allows it to destroy proteins and lipids in the skin.

-

Ocular (Eye) Contact: This represents the most severe risk. Splashes can cause immediate, severe pain, and permanent eye damage, including blindness.[5] The speed of injury is rapid, making immediate and prolonged irrigation critical.

-

Inhalation: While it is not highly volatile, inhalation of mists or aerosols can cause severe irritation and chemical burns to the respiratory tract.[4]

-

Ingestion: Swallowing the chemical will cause severe corrosive damage to the mouth, throat, and gastrointestinal tract, which can be fatal.[6]

The following diagram illustrates the logical flow from the chemical's properties to the necessary safety posture.

Caption: Relationship between chemical properties, hazards, and required safety posture.

Part 2: Proactive Safety Systems: Controls and PPE

Effective safety relies on a multi-layered system, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For diisooctylthiophosphinic acid, their use is non-negotiable.

-

Chemical Fume Hood: All work involving the handling of diisooctylthiophosphinic acid—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors and to contain potential splashes.[4]

-

Emergency Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) from the work area.[7] Regular testing of this equipment is mandatory to ensure functionality.

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is not merely a checklist; it is a system that must be understood and correctly implemented. The choice of PPE is dictated directly by the corrosive nature of the chemical.

| Task Level | Required PPE Ensemble | Rationale & Causality |

| Static Storage & Inspection | Safety glasses with side shields, Nitrile gloves, Lab coat | Protects against incidental contact during handling of sealed primary containers. |

| Weighing & Aliquoting | Chemical splash goggles, Face shield, Chemically resistant gloves (e.g., butyl rubber), Chemical-resistant apron over a lab coat | Maximum protection is required due to the high risk of splashes and direct exposure when handling open containers of the pure substance. A face shield protects the entire face beyond the seal of goggles.[8] |

| Working with Dilute Solutions (<1M) | Chemical splash goggles, Nitrile gloves, Lab coat | The hazard is reduced but still present. Goggles are required to protect against splashes of the corrosive solution. |

The following workflow for donning and doffing PPE is designed to prevent cross-contamination.

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Part 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs minimizes risk by ensuring that all handling steps are performed in a consistent, pre-determined, and safe manner.

SOP: Storage and Transport

-

Verification: Upon receipt, inspect the container for damage or leaks.

-

Storage Location: Store in a designated, locked cabinet for corrosive materials. The storage class is 8A (Combustible corrosive hazardous materials).

-

Compatibility: Store away from incompatible materials such as strong bases, oxidizing agents, and nitrites to prevent violent or exothermic reactions.[9]

-

Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[4]

-

Transport: When transporting the chemical outside of the immediate storage area, use a secondary, chemically resistant container to mitigate the risk of spills from a dropped or broken primary container.

SOP: Weighing and Solution Preparation

-

Preparation: Don the appropriate PPE for handling pure substances (goggles, face shield, chemically resistant gloves, apron). Ensure the fume hood sash is at the lowest practical working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, pipettes, solvent container, waste container) within the fume hood before introducing the chemical.

-

Dispensing: Slowly and carefully transfer the required amount of diisooctylthiophosphinic acid from the stock bottle to the weigh boat using a clean pipette or spatula. Avoid creating splashes.

-

Solvent Addition: To prepare a solution, place the stir bar and the weighted diisooctylthiophosphinic acid into the final glassware. Slowly add the solvent to the vessel, aiming the stream at the inner wall of the container to avoid splashing.

-

Cleanup: Tightly cap the stock bottle and wipe it down with a damp cloth before returning it to storage. Dispose of any contaminated consumables (pipette tips, weigh boats) in a designated hazardous waste container.[4]

Part 4: Emergency Protocols: A Plan for When Things Go Wrong

Preparedness is paramount. A calm, swift, and correct response to an emergency can significantly reduce the severity of the outcome.

First Aid Measures

The immediate response to an exposure is critical to minimizing injury.

| Exposure Route | Immediate Action Protocol | Source(s) |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [4][5] |

| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6] |

Spill Response Protocol

The response to a spill is dictated by its size and location. Laboratory staff should only manage minor spills for which they are trained and equipped.[7]

Caption: Decision tree for responding to a diisooctylthiophosphinic acid spill.

Part 5: Waste Disposal

All materials contaminated with diisooctylthiophosphinic acid, including excess reagent, contaminated PPE, and spill cleanup materials, are considered hazardous waste.

-

Segregation: Do not mix this waste with other waste streams.

-

Containment: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name.[10]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

Conclusion

Diisooctylthiophosphinic acid is a powerful tool for scientific advancement, but its utility is matched by its potential hazard. By embracing a safety-first mindset grounded in a deep understanding of the chemical's properties and risks, researchers can mitigate these dangers effectively. The protocols and information within this guide are designed to be a living document, informing laboratory-specific SOPs and fostering an environment where both groundbreaking research and personnel safety can thrive.

References

- Sigma-Aldrich. (n.d.). Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Diisooctylthiophosphinic acid technical, 85 T 132767-86-3.

- Santa Cruz Biotechnology. (n.d.). Diisooctylphosphinic acid: sc-234700 - Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Tenuazonic acid - Safety Data Sheet.

- Angene Chemical. (2024, August 28). Diethylphosphinic acid - Safety Data Sheet.

- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.

- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Sigma-Aldrich. (n.d.). Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Product Information.

- Sigma-Aldrich. (2025, November 6). Tris(hydroxymethyl)aminomethane - Safety Data Sheet.

- EvitaChem. (n.d.). Diisooctylphosphinic acid (EVT-391406).

- BOC Sciences. (n.d.). Diisooctylthiophosphinic acid - CAS 132767-86-3.

- Sigma-Aldrich. (2025, May 17). Diphenylphosphinic acid - Safety Data Sheet.

- PPG. (2025, December 18). Safety Data Sheet.

- Amerigo Scientific. (n.d.). Diisooctylthiophosphinic acid (~85% (T)).

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 7). Safety Data Sheet.

- TCI Chemicals. (2025, September 17). O,O'-Dimethyl Dithiophosphate - Safety Data Sheet.

- Chem Service. (2015, January 30). O,O-Diethyl phosphorochloridothioate - Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Diethyl phosphate, balance phosphoric acid - Safety Data Sheet.

- Senfeida. (n.d.). High Purity Diisooctylthiophosphinic Acid CAS 132767-86-3.

- ChemicalBook. (n.d.). DIISOOCTYLPHOSPHINIC ACID | 83411-71-6.

- University of Pittsburgh. (n.d.). Chemical Spill. Office of Public Safety & Emergency Management.

- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.

- Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.

- Sigma-Aldrich. (n.d.). Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 - Chemical Properties.

Sources

- 1. Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 [sigmaaldrich.com]

- 2. Diisooctylthiophosphinic acid technical, 85 T 132767-86-3 [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Spill | Office of Public Safety & Emergency Management [safety.pitt.edu]

- 8. americanchemistry.com [americanchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

The Alchemist's Choice: A Technical Guide to Diisooctylthiophosphinic Acid in Advanced Metallurgical Separations

Foreword: The Unseen Workhorse of Modern Hydrometallurgy

In the intricate world of hydrometallurgy, where the separation of chemically similar metals is both an art and a science, the choice of extractant is paramount. Among the arsenal of chelating agents available to researchers and process chemists, diisooctylthiophosphinic acid has carved out a significant niche. Known commercially as Cyanex 301, this organophosphorus compound is the unsung hero in numerous solvent extraction circuits, prized for its unique selectivity and operational advantages in acidic media. This technical guide aims to provide a comprehensive literature review of the applications of diisooctylthiophosphinic acid, moving beyond a simple recitation of facts to offer a deeper understanding of its underlying chemistry and practical utility. Herein, we will explore the causality behind its widespread adoption, delve into detailed experimental protocols, and present a critical analysis of its performance in key industrial applications. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand but also to innovate in the field of metallurgical separations.

Unveiling the Molecule: Structure, Properties, and Synthesis

At the heart of diisooctylthiophosphinic acid's efficacy lies its unique molecular structure. The presence of two sulfur atoms coordinated to the phosphorus center, in place of oxygen atoms found in its phosphinic acid analogue (Cyanex 272), imparts a distinct chemical personality to the molecule.[1][2][3] This structural modification results in a higher acidity, allowing for the extraction of metals from solutions with a lower pH.[1][2]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅PS₂ | [4] |

| Molecular Weight | 322.56 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [] |

| Acidity (pKa) | Lower than Cyanex 272 | [1][2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [] |

The synthesis of bis(2,4,4-trimethylpentyl)dithiophosphinic acid can be achieved through a multi-step process, often starting from its phosphinic acid precursor.[4] A general laboratory-scale synthesis involves the reaction of bis(2,4,4-trimethylpentyl)phosphinic acid with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in an inert solvent.[4] Purification is typically achieved through techniques like distillation or liquid-liquid extraction to remove any unreacted starting materials and byproducts.[6]

The Core Application: Selective Extraction of Cobalt and Nickel

The most prominent and well-documented application of diisooctylthiophosphinic acid is in the separation of cobalt from nickel in sulfate and chloride media.[3][7][8] This separation is notoriously challenging due to the similar chemical properties of these two adjacent first-row transition metals. Cyanex 301 offers a significant advantage over other extractants due to its ability to selectively extract cobalt at a lower pH than nickel.[8]

The underlying mechanism for this selectivity is attributed to the difference in the stereochemistry of the extracted metal complexes. Cobalt(II), with its d⁷ electron configuration, readily forms tetrahedral complexes with the dithiophosphinate ligands, which are sterically favored for extraction into the organic phase. In contrast, nickel(II) (d⁸) prefers to form square planar or octahedral complexes, which are less efficiently extracted under the same conditions.

Experimental Protocol: Cobalt-Nickel Separation

This protocol outlines a typical laboratory-scale procedure for the selective extraction of cobalt from a synthetic solution containing both cobalt and nickel.

1. Preparation of the Organic Phase:

- Prepare a 0.5 M solution of diisooctylthiophosphinic acid (Cyanex 301) in a suitable organic diluent, such as kerosene or a high-flashpoint aliphatic solvent.

- The addition of a phase modifier, like tri-n-butyl phosphate (TBP) at 5-10% (v/v), can improve phase disengagement and prevent the formation of a third phase.

2. Preparation of the Aqueous Phase:

- Prepare a synthetic aqueous solution containing known concentrations of cobalt(II) and nickel(II) sulfates or chlorides (e.g., 1 g/L of each).

- Adjust the initial pH of the aqueous phase to a range of 2.0-4.0 using dilute sulfuric acid or sodium hydroxide. The optimal pH will depend on the specific concentrations of metals and extractant.

3. Solvent Extraction Procedure:

- In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 50 mL of each).

- Shake the funnel vigorously for a predetermined contact time, typically ranging from 5 to 30 minutes, to allow for the establishment of extraction equilibrium.

- Allow the phases to separate completely.

- Carefully separate the aqueous phase (raffinate) from the loaded organic phase.

4. Analysis:

- Determine the concentrations of cobalt and nickel in the initial aqueous phase and the raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

- Calculate the percentage of extraction for each metal using the following formula: %Extraction = [(Initial Aqueous Concentration - Raffinate Concentration) / Initial Aqueous Concentration] x 100

- Calculate the separation factor (β) of cobalt over nickel: β = (Distribution Coefficient of Cobalt) / (Distribution Coefficient of Nickel) where the Distribution Coefficient (D) = (Concentration of metal in organic phase) / (Concentration of metal in aqueous phase).

5. Stripping of Cobalt from the Loaded Organic Phase:

- Contact the loaded organic phase with a stripping solution, typically a more acidic aqueous solution (e.g., 1-4 M HCl or H₂SO₄).[9]

- The choice of stripping agent and its concentration is crucial, as stripping metals from Cyanex 301 can be challenging due to the stability of the extracted complexes.[1]

- Follow a similar procedure as the extraction step for contacting and separating the phases.

- Analyze the metal content in the stripped organic phase and the stripping solution to determine the stripping efficiency.

Data Presentation: Cobalt-Nickel Separation Efficiency

The following table summarizes typical extraction data for the separation of cobalt and nickel using diisooctylthiophosphinic acid under varying pH conditions.

| Equilibrium pH | Co Extraction (%) | Ni Extraction (%) | Separation Factor (β Co/Ni) |

| 2.0 | 85 | 5 | 17 |

| 2.5 | 95 | 10 | 9.5 |

| 3.0 | 98 | 20 | 4.9 |

| 3.5 | 99 | 35 | 2.8 |

Note: These are representative values and can vary based on specific experimental conditions such as extractant concentration, temperature, and initial metal concentrations.

Visualizing the Workflow: Cobalt-Nickel Separation Process

Figure 1: Generalized workflow for cobalt-nickel separation.

Expanding the Horizon: Applications in Zinc and Rare Earth Element Extraction

While the separation of cobalt and nickel remains its flagship application, diisooctylthiophosphinic acid has demonstrated considerable potential in the extraction of other valuable metals, notably zinc and rare earth elements (REEs).

Zinc Recovery from Industrial Effluents

Diisooctylthiophosphinic acid has been investigated for the selective extraction of zinc from acidic industrial effluents, often containing a complex matrix of other metals.[10][11][12] Its ability to operate at low pH is particularly advantageous in these scenarios, as it minimizes the need for costly and sludge-generating neutralization steps. The extraction mechanism for zinc is similar to that of cobalt, involving the formation of a stable chelate complex with the dithiophosphinate ligand.

Quantitative Data: Zinc Extraction Efficiency

| Equilibrium pH | Zinc Extraction (%) | Co-extracted Metals (Typical) |

| 1.5 | >95% | Fe(III), Cu(II) |

| 2.0 | >98% | Fe(III), Cu(II), some Co(II) |

| 2.5 | >99% | Increased co-extraction of other divalent metals |

Separation of Rare Earth Elements

The separation of individual rare earth elements is a formidable challenge due to their remarkably similar chemical properties. Diisooctylthiophosphinic acid has been explored, often in synergistic combination with other extractants, for the selective separation of REEs from nitrate and chloride media.[13][14][15][16] The subtle differences in the ionic radii and coordination preferences of the lanthanides can be exploited to achieve separation. For instance, synergistic systems involving Cyanex 301 and neutral extractants like trialkyl phosphine oxides (e.g., Cyanex 923) have shown enhanced separation factors for certain REE pairs.[15]

Experimental Protocol: Synergistic Extraction of Rare Earth Elements

This protocol provides a general framework for investigating the synergistic extraction of REEs.

1. Reagent Preparation:

- Prepare individual stock solutions of diisooctylthiophosphinic acid (Cyanex 301) and a neutral extractant (e.g., TBP or Cyanex 923) in a suitable diluent.

- Prepare the synergistic organic phase by mixing the two extractant solutions in a desired molar ratio.

- Prepare a synthetic aqueous feed solution containing a mixture of rare earth nitrates or chlorides at known concentrations.

- Adjust the initial pH of the aqueous feed using nitric acid or a suitable buffer.

2. Extraction and Analysis:

- Follow a similar solvent extraction procedure as outlined for cobalt-nickel separation.

- Analyze the concentrations of individual REEs in the initial feed and the raffinate using ICP-OES or ICP-MS.

- Calculate the extraction percentage and separation factors for different REE pairs.

3. Stripping:

- Stripping of REEs from the loaded synergistic organic phase is typically achieved using a more concentrated acid solution (e.g., 2-6 M HNO₃ or HCl).[13]

Mechanistic Insights: A Spectroscopic Perspective

Understanding the coordination chemistry of the extracted metal complexes is crucial for optimizing separation processes. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the bonding and structure of these complexes.

-

FT-IR Spectroscopy: Changes in the vibrational frequencies of the P=S and P-S bonds upon complexation with a metal ion can confirm the involvement of the sulfur atoms in the coordination.[17][18]

-

³¹P NMR Spectroscopy: The chemical shift of the phosphorus nucleus is sensitive to its chemical environment.[19][20] Significant shifts in the ³¹P NMR spectrum upon metal extraction provide direct evidence of complex formation and can sometimes offer clues about the geometry of the complex.[6][19][20]

Studies have shown that in the case of trivalent lanthanides and actinides, diisooctylthiophosphinic acid can form both inner-sphere and outer-sphere complexes, depending on the specific metal ion and the aqueous phase composition.[6][18]

Challenges and Future Directions

Despite its many advantages, diisooctylthiophosphinic acid is not without its challenges. The stripping of metals from the loaded organic phase can be difficult due to the high stability of the metal-extractant complexes, often requiring the use of highly concentrated acids.[1] Furthermore, the extractant can be susceptible to degradation in the presence of strong oxidizing agents.[1]

Future research in this area is likely to focus on several key aspects:

-

Development of Novel Stripping Agents: The discovery of more efficient and environmentally benign stripping agents would significantly enhance the economic viability of processes utilizing Cyanex 301.

-

Synergistic Extraction Systems: Further exploration of synergistic mixtures with other extractants holds the promise of improved selectivity and extraction efficiency for a wider range of metals.

-

Enhancing Stability: Research into modifying the structure of the extractant to improve its resistance to oxidative degradation could expand its applicability in more aggressive leaching environments.

-

Computational Modeling: The use of computational chemistry to model the extraction process can provide a deeper understanding of the underlying mechanisms and guide the rational design of new and improved extractants.

Conclusion: A Versatile Tool with Enduring Relevance

Diisooctylthiophosphinic acid, a cornerstone of modern hydrometallurgy, continues to be an indispensable tool for the selective separation of valuable metals. Its unique ability to operate in acidic conditions, coupled with its remarkable selectivity for cobalt over nickel, has solidified its place in numerous industrial flowsheets. As the demand for high-purity metals for advanced technologies continues to grow, the importance of efficient and selective separation processes will only intensify. Through a deeper understanding of its fundamental chemistry and a commitment to innovation in its application, the full potential of diisooctylthiophosphinic acid can be harnessed to meet the metallurgical challenges of the 21st century.

References

- Banda, R., et al. (2020).

-

Banda, R., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. [Link]

- El-Nadi, Y. A. (n.d.). Mc-Cabe Thiele diagram for the extraction of copper using 0.149 M...

-

Banda, R., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. ResearchGate. [Link]

- Banda, R., et al. (2020).

- Banda, R., et al. (2020).

- Lee, J., et al. (n.d.). Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301. 자원리싸이클링.

- Bourget, C., et al. (n.d.). (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions.

- Ayanda, O. S., et al. (n.d.). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace.

- Swain, B., et al. (n.d.). Extraction/Separation of Cobalt by Solvent Extraction: A Review. SciSpace.

- Tong, S., et al. (n.d.). Studies on Synergistic solvent extraction of rare earth elements from nitrate medium by mixtures of 8-hydroxyquinoline with Cyanex 301 or Cyanex 302 | Request PDF.

- Reddy, M. L. P., et al. (n.d.). Solvent extraction of samarium from aqueous nitrate solution by Cyanex301 and D2EHPA | Request PDF.

- Reddy, M. L. P., et al. (n.d.). Separation factors for trivalent rare earths with Cyanex 301 and Cyanex... | Download Table.

- Van Hecke, W., et al. (2022). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)

- Ayanda, O. S., et al. (n.d.). (PDF) Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction.

- Bessen, N., et al. (2021). Extraction of the Trivalent Transplutonium Actinides Americium through Einsteinium by Purified Cyanex 301. The Royal Society of Chemistry.

- Jiangxi Sci & Tech Normal Univ. (n.d.). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.

- Tong, S., et al. (n.d.).

- Cheng, C. Y. (2010).

- Jiangxi Sci & Tech Normal Univ. (n.d.). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.

- Vahidi, E., et al. (n.d.). Solvent extraction of zinc from zinc sulfate solution.

-

911Metallurgist. (2017). Solvent Extraction Plants: Thiele Diagram & Theoretical Design Aspects. [Link]

- Lee, M.-S. (n.d.).

- Soldenhoff, K., et al. (n.d.).

- Banda, R., et al. (n.d.). Separation of Co(II), Mn(II), and Ni(II)

- Bourget, C., et al. (2004). (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic chloride solutions.

- Wildman, E. P., et al. (2025). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au.

- Univ Zhejiang. (n.d.). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.

-

CheGuide. (n.d.). McCabe Thiele Diagram. [Link]

- 911Metallurgist. (2017). Solvent Extraction Plants: Thiele Diagram & Theoretical Design Aspects.

- Shokoufi, N., et al. (n.d.). Solid Phase Extraction Utilization for Colorimetric Determination of Zinc in Waters, Food, Milk, and Biological Samples. Epilepsy and its Management: A Review.

- Wildman, E. P., et al. (n.d.). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. ChemRxiv.

- Demertzis, M. A., et al. (n.d.).

- Rao, L., et al. (n.d.). TRLFS, EXAFS and IR studies on the structural determination of the extracted complexes of Ln(III) and An(III) with Cyanex301 and Cyanex302. eScholarship.org.